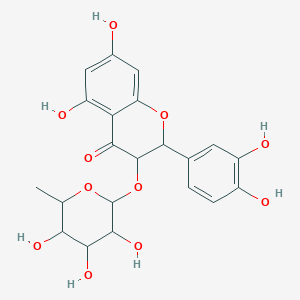

Neoisoastilbin

説明

Structure

3D Structure

特性

CAS番号 |

54141-72-9 |

|---|---|

分子式 |

C21H22O11 |

分子量 |

450.4 g/mol |

IUPAC名 |

(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20-,21-/m0/s1 |

InChIキー |

ZROGCCBNZBKLEL-XEXNSLJOSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

他のCAS番号 |

54141-72-9 |

ピクトグラム |

Environmental Hazard |

同義語 |

(2R-cis)-isomer of astilbin (2S-cis)-isomer of astilbin 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin astilbin isoastilbin neoisoastilbin |

製品の起源 |

United States |

Foundational & Exploratory

Neoisoastilbin: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neoisoastilbin, a flavonoid compound, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory diseases. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound. The core of its action lies in the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathways. By targeting these critical inflammatory cascades, this compound effectively reduces the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). This guide summarizes the key quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the signaling pathways involved.

Core Mechanism of Action: Inhibition of NF-κB and NLRP3 Inflammasome Pathways

This compound exerts its anti-inflammatory effects primarily by suppressing two central signaling pathways in the inflammatory response: the NF-κB pathway and the NLRP3 inflammasome pathway.[1][2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes.[3][4] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB (typically the p65 subunit) to translocate into the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]

This compound intervenes in this pathway by inhibiting the phosphorylation and degradation of IκBα. This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of target inflammatory genes.[1][2] Studies have shown that treatment with this compound significantly reduces the levels of phosphorylated p65 in the nucleus.[2]

Suppression of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of IL-1β and IL-18.[5][6][7] The activation of the NLRP3 inflammasome is a two-step process: a priming signal, often mediated by NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal, which triggers the assembly of the inflammasome complex.[2][5] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2]

This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1][2] By suppressing the NF-κB pathway, this compound reduces the priming signal required for NLRP3 and pro-IL-1β expression. Furthermore, it directly inhibits the assembly and activation of the inflammasome, leading to decreased caspase-1 activation and subsequent reduction in mature IL-1β secretion.[1][2]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound on Pro-Inflammatory Cytokine Secretion in Monosodium Urate (MSU)-Stimulated THP-1-Derived Macrophages [2]

| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Control | Undetectable | Undetectable | Undetectable |

| MSU (250 µg/mL) | 285.4 ± 15.2 | 312.7 ± 18.9 | 450.1 ± 22.3 |

| MSU + this compound (25 µM) | 150.2 ± 10.8 | 180.5 ± 12.4 | 235.6 ± 15.1 |

| MSU + this compound (50 µM) | 85.7 ± 8.3 | 102.1 ± 9.7 | 140.8 ± 11.2 |

| MSU + Colchicine (1 µM) | 75.3 ± 7.1 | 95.4 ± 8.5 | 125.7 ± 10.8** |

*Data are presented as mean ± SD. **p < 0.01 compared with the MSU group.

Table 2: In Vivo Efficacy of this compound on Ankle Swelling and Inflammatory Cytokine Levels in a Mouse Model of Gouty Arthritis [2]

| Treatment Group | Ankle Swelling (mm) | IL-1β (pg/mL) in Ankle Supernatant | IL-6 (pg/mL) in Ankle Supernatant | TNF-α (pg/mL) in Ankle Supernatant |

| Control | 1.5 ± 0.1 | Undetectable | Undetectable | Undetectable |

| MSU | 3.8 ± 0.3 | 350.6 ± 20.1 | 410.2 ± 25.7 | 580.4 ± 30.9 |

| MSU + this compound (25 mg/kg) | 2.5 ± 0.2 | 210.3 ± 15.8 | 250.9 ± 18.3 | 340.1 ± 21.5 |

| MSU + this compound (50 mg/kg) | 1.9 ± 0.1 | 130.7 ± 11.2 | 160.4 ± 13.1 | 220.6 ± 16.8 |

| MSU + Colchicine (1 mg/kg) | 1.8 ± 0.1 | 115.2 ± 10.5 | 145.8 ± 12.4 | 205.3 ± 15.2 |

*Data are presented as mean ± SD. **p < 0.01 compared with the MSU group.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the inhibitory effects of this compound on the NF-κB and NLRP3 inflammasome signaling pathways.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound suppresses the NLRP3 inflammasome pathway.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to investigate the mechanism of action of this compound.

Cell Culture and Treatment (In Vitro)

-

Cell Line: Human monocytic THP-1 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation: THP-1 monocytes are differentiated into macrophages by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Experimental Treatment: Differentiated macrophages are pre-treated with various concentrations of this compound (e.g., 25, 50 µM) for 2 hours, followed by stimulation with monosodium urate (MSU) crystals (250 µg/mL) for 24 hours to induce an inflammatory response. A positive control group is treated with colchicine (1 µM).

Animal Model of Gouty Arthritis (In Vivo)

-

Animal Model: Male C57BL/6 mice (6-8 weeks old).

-

Induction of Arthritis: Gouty arthritis is induced by a single intra-articular injection of 1 mg of MSU crystals suspended in 20 µL of sterile phosphate-buffered saline (PBS) into the right ankle joint.

-

Treatment Protocol: this compound (25 or 50 mg/kg) or colchicine (1 mg/kg) is administered orally once daily for 7 consecutive days prior to MSU injection.

-

Assessment of Arthritis: Ankle swelling is measured using a caliper at various time points after MSU injection. At the end of the experiment, mice are euthanized, and ankle joint tissues and synovial fluid are collected for further analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in cell culture supernatants and ankle joint synovial fluid.

-

Procedure:

-

Collect cell culture supernatants or ankle synovial fluid and centrifuge to remove cellular debris.

-

Use commercially available ELISA kits specific for mouse or human TNF-α, IL-1β, and IL-6.

-

Perform the assay according to the manufacturer's instructions, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on a standard curve.

-

Western Blotting

-

Purpose: To analyze the protein expression levels of key components of the NF-κB and NLRP3 inflammasome pathways (e.g., p-p65, IκBα, NLRP3, Caspase-1, ASC).

-

Procedure:

-

Extract total protein from cells or tissues using RIPA lysis buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic protein separation, use a nuclear/cytoplasmic extraction kit.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using image analysis software and normalize to a loading control such as β-actin or GAPDH.

-

Conclusion and Future Directions

This compound demonstrates a robust anti-inflammatory profile by targeting the NF-κB and NLRP3 inflammasome signaling pathways. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory conditions such as gouty arthritis. The detailed experimental protocols provided herein offer a framework for further investigation into its mechanisms and efficacy in other inflammatory disease models. Future research should focus on clinical trials to evaluate the safety and therapeutic efficacy of this compound in human subjects, as well as on optimizing its formulation and delivery for enhanced bioavailability. The continued exploration of this compound and related flavonoids holds significant promise for the development of novel anti-inflammatory therapies.

References

- 1. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalsciencebooks.info [globalsciencebooks.info]

- 4. mdpi.com [mdpi.com]

- 5. NLRP3 Inflammasome Participates in Host Response to Neospora caninum Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Neoisoastilbin and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoisoastilbin and its stereoisomers—astilbin, neoastilbin, and isoastilbin—are dihydroflavonol compounds predominantly found in medicinal plants such as Smilax glabra Roxb. These flavonoids have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the current research on the anti-inflammatory, antioxidant, and immunomodulatory properties of these isomers. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.

Introduction

Flavonoids are a class of plant secondary metabolites known for their wide range of pharmacological effects. Among them, the dihydroflavonol rhamnosides astilbin and its isomers (this compound, neoastilbin, and isoastilbin) have emerged as promising candidates for therapeutic development due to their significant biological activities.[1] These compounds share the same molecular formula but differ in their stereochemistry, which can influence their biological efficacy and pharmacokinetic properties.[2][3] This guide focuses on the comparative biological activities of this compound and its isomers, with a particular emphasis on their anti-inflammatory and antioxidant mechanisms.

Comparative Biological Activities

This compound and its isomers exhibit a spectrum of biological activities, with anti-inflammatory and antioxidant effects being the most extensively studied. The subtle differences in their three-dimensional structures can lead to variations in their interaction with biological targets and, consequently, their overall potency.

Anti-inflammatory Activity

All four isomers have demonstrated significant anti-inflammatory properties.[4] Their primary mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways. Notably, they have been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[5][6] This inhibition is largely attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[5]

This compound, in particular, has been shown to ameliorate acute gouty arthritis by suppressing the NF-κB/NLRP3 inflammasome pathway.[7] Similarly, neoastilbin has demonstrated protective effects in a mouse model of gouty arthritis through the inhibition of the NF-κB and NLRP3 inflammasome pathways.[8] Astilbin has also been reported to attenuate inflammatory responses in various models by targeting the TLR4/MyD88/NF-κB and PI3K/Akt signaling pathways.[9][10]

Antioxidant Activity

The antioxidant capacity of these flavonoids has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. Studies have shown that (-)-epicatechin, astilbin, neoastilbin, isoastilbin, and this compound all possess strong antioxidant activities.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its isomers for easy comparison.

Table 1: Antioxidant Activity of this compound and Its Isomers

| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS+ Radical Scavenging IC50 (µg/mL) |

| This compound | 5.48 ± 0.22 | 2.53 ± 0.11 |

| Astilbin | 7.34 ± 0.22 | 3.12 ± 0.15 |

| Neoastilbin | 9.14 ± 0.23 | 4.28 ± 0.13 |

| Isoastilbin | 4.01 ± 0.18 | 2.05 ± 0.12 |

| (-)-Epicatechin | 1.86 ± 0.22 | 1.51 ± 0.09 |

Data sourced from a study on six flavonoids from Smilax glabra Roxb.[5]

Table 2: Anti-inflammatory Activity of this compound and Its Isomers in LPS-stimulated RAW264.7 Cells

| Compound | Inhibition of IL-1β Secretion | Inhibition of IL-6 Secretion | Inhibition of NO Secretion | Inhibition of NF-κB p-p65 Protein Expression |

| This compound | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |

| Astilbin | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |

| Neoastilbin | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |

| Isoastilbin | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) | Significant (p < 0.01) |

Qualitative summary based on findings where all tested flavonoids significantly inhibited the secretion of inflammatory mediators and the expression of a key NF-κB pathway protein.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and extension of these findings.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages

This protocol outlines the general procedure to assess the anti-inflammatory effects of the flavonoid isomers on murine macrophage cells.

-

Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[11]

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[12]

-

Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound, astilbin, neoastilbin, or isoastilbin) for 1-3 hours.[11][13]

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the wells (except for the control group) and incubate for 24 hours.[12][13]

-

Measurement of Nitric Oxide (NO): Collect the cell culture supernatant. Determine the NO concentration by measuring the amount of nitrite using the Griess reagent.[14] Mix an equal volume of supernatant with the Griess reagent and measure the absorbance at 540 nm after a 15-minute incubation at room temperature.[14]

-

Measurement of Cytokines (IL-1β, IL-6, TNF-α): Quantify the levels of pro-inflammatory cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Cell Viability Assay: Assess the cytotoxicity of the compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to ensure that the observed anti-inflammatory effects are not due to cell death.[13]

In Vivo Anti-inflammatory Assay: MSU-induced Gouty Arthritis in Mice

This protocol describes a common animal model to evaluate the in vivo anti-gout efficacy of the flavonoid isomers.

-

Animal Model: Use male C57BL/6 mice.[7]

-

Induction of Gouty Arthritis: Prepare a suspension of monosodium urate (MSU) crystals in sterile phosphate-buffered saline (PBS).[15][16] Anesthetize the mice and induce acute gouty arthritis by intra-articular injection of the MSU crystal suspension (e.g., 10 µL of 25 mg/mL) into the ankle joint of one hind paw.[15] Inject the contralateral paw with sterile PBS as a control.

-

Treatment: Administer the test compounds (e.g., this compound) orally or via intraperitoneal injection at specified doses for a set period before or after MSU injection.[15]

-

Assessment of Ankle Swelling: Measure the thickness of the ankle joint using a digital caliper at various time points after MSU injection to quantify the degree of swelling.[16]

-

Histopathological Analysis: At the end of the experiment, sacrifice the animals and collect the ankle joint tissues. Fix the tissues in 10% formalin, decalcify, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.

-

Cytokine Measurement: Homogenize the ankle joint tissue and measure the levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) in the tissue homogenates using ELISA kits.

Western Blot Analysis for NF-κB and PI3K/Akt Signaling Pathways

This protocol details the steps for analyzing the protein expression levels related to key inflammatory signaling pathways.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For analysis of NF-κB nuclear translocation, separate the cytoplasmic and nuclear proteins using a nuclear and cytoplasmic extraction kit.[17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Denature the protein samples by boiling with loading buffer. Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Examples of primary antibodies include those against phospho-NF-κB p65, total NF-κB p65, IκBα, phospho-Akt, total Akt, phospho-PI3K, and total PI3K. Use β-actin or GAPDH as a loading control.[17]

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its isomers, as well as a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Protective Effects of Neoastilbin on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Astilbin prevents osteoarthritis development through the TLR4/MD‐2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]

- 11. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Immunomodulatory Effect of Flavonoids of Blueberry (Vaccinium corymbosum L.) Leaves via the NF-κB Signal Pathway in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. inotiv.com [inotiv.com]

- 16. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients [thno.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Neoisoastilbin: Natural Sources, Extraction, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoisoastilbin, a naturally occurring dihydroflavonol, is gaining attention within the scientific community for its potential therapeutic properties. As a stereoisomer of the more extensively studied astilbin, this compound shares a similar molecular backbone but exhibits distinct physicochemical and biological characteristics. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known mechanism of action, with a focus on its role in modulating inflammatory signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Natural Sources of this compound

This compound is found in various plant species, typically co-occurring with its stereoisomers: astilbin, isoastilbin, and neoastilbin. The rhizome of Smilax glabra and the leaves of Engelhardtia roxburghiana are among the most significant natural sources. Quantitative analysis of these isomers is crucial for selecting appropriate raw materials for extraction.

| Plant Species | Part Used | This compound Content | Other Isomers Present | Reference(s) |

| Smilax glabra Roxb. | Rhizome | 4.09% of total flavonoids | Astilbin (18.10%), Neoastilbin (11.04%), Isoastilbin (5.03%) | [1] |

| Smilax glabra Roxb. | Rhizome | 1.181 mg/g | Astilbin, Neoastilbin, Isoastilbin | |

| Engelhardtia roxburghiana Wall. | Leaves | Content not explicitly quantified, but present | Astilbin is the predominant component | [2] |

Extraction and Purification of this compound

The extraction and purification of this compound from its natural sources present a challenge due to the presence of its stereoisomers. The physicochemical similarities among these isomers necessitate advanced chromatographic techniques for effective separation. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful tool for this purpose.

General Extraction Protocol

A common initial step involves the solvent extraction of total flavonoids from the plant material.

Experimental Protocol: Ethanol Extraction of Total Flavonoids from Smilax glabra Rhizome

-

Material Preparation: Air-dried rhizomes of Smilax glabra are pulverized into a fine powder.

-

Extraction: The powdered material is extracted with an ethanol-water mixture (e.g., 60% ethanol) at an optimized temperature (e.g., 73.63 °C) and liquid-solid ratio (e.g., 29.89 mL/g) for a specific duration (e.g., 40 minutes). This process is often optimized using response surface methodology for maximum yield.[3]

-

Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract enriched with total flavonoids.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing irreversible adsorption and improving sample recovery.

Experimental Protocol: Separation of this compound using HSCCC

-

Sample Preparation: The crude flavonoid extract is subjected to preliminary fractionation using silica gel column chromatography to separate it into fractions with varying polarities.

-

HSCCC System and Solvent Selection: A two-phase solvent system is selected to achieve optimal separation of the isomers. A common system is composed of n-hexane-n-butanol-water (e.g., in a 1:1:2 v/v/v ratio).[4] The upper phase is typically used as the stationary phase, and the lower phase as the mobile phase.

-

Separation Process:

-

The HSCCC column is first filled with the stationary phase.

-

The sample, dissolved in a mixture of the stationary and mobile phases, is then injected into the column.

-

The mobile phase is pumped through the column at a specific flow rate, and the apparatus is rotated at a high speed.

-

Fractions are collected at the outlet and monitored by HPLC to identify those containing pure this compound.

-

-

Yield and Purity: Using this method, this compound can be obtained with a purity of over 96.0%.[5] From 100 mg of a fractionated extract of Smilax glabra, 8.8 mg of this compound has been successfully isolated.[5]

Below is a diagram illustrating the general workflow for the extraction and purification of this compound.

Mechanism of Action: Modulation of the NF-κB/NLRP3 Signaling Pathway

Recent studies have elucidated a key mechanism through which this compound exerts its anti-inflammatory effects, specifically in the context of acute gouty arthritis. It has been shown to suppress the activation of the NF-κB/NLRP3 inflammasome pathway.

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. Its aberrant activation is implicated in a variety of inflammatory diseases.

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is initiated by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. The IκB kinase (IKK) complex phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate into the nucleus, where it upregulates the transcription of pro-inflammatory genes, including NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A second stimulus, such as ATP, uric acid crystals, or reactive oxygen species (ROS), triggers the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled inflammasome leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

This compound has been demonstrated to inhibit this pathway by reducing the phosphorylation of IKKα, NF-κB, and IκBα. This, in turn, suppresses the expression of NLRP3, ASC, and caspase-1, ultimately leading to a reduction in the secretion of inflammatory cytokines.

The following diagram illustrates the NF-κB/NLRP3 signaling pathway and the inhibitory effect of this compound.

Conclusion and Future Directions

This compound represents a promising natural compound with well-defined anti-inflammatory properties. The methodologies for its extraction and purification, particularly through HSCCC, are established, enabling the acquisition of high-purity material for further investigation. The elucidation of its inhibitory action on the NF-κB/NLRP3 inflammasome pathway provides a solid foundation for its potential development as a therapeutic agent for inflammatory conditions such as gout. Future research should focus on a more comprehensive quantitative analysis of this compound in a wider range of plant species, optimization of extraction and purification protocols for scalability, and further exploration of its mechanisms of action in other disease models. In vivo efficacy and safety studies are critical next steps in translating the therapeutic potential of this compound from the laboratory to clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant and In Vivo Hypoglycemic Activities of Ethanol Extract from the Leaves of Engelhardia roxburghiana Wall, a Comparative Study of the Extract and Astilbin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification of astilbin and isoastilbin in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Neoisoastilbin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoisoastilbin, a naturally occurring dihydroflavonol glycoside, is a stereoisomer of the more extensively studied astilbin. Found in various medicinal plants, notably from the Smilax genus, this compound is gaining attention for its significant antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and key biological assays are presented. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory effects through detailed signaling pathway diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is a flavonoid belonging to the flavanonol subclass. It is structurally characterized by a dihydroflavonol backbone (taxifolin) glycosidically linked to a rhamnose sugar moiety.

-

IUPAC Name: (2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]

-

Stereochemistry: this compound is the (2S,3R)-isomer of taxifolin-3-O-α-L-rhamnoside. It is one of four stereoisomers, the others being astilbin (2R,3R), neoastilbin (2S,3S), and isoastilbin (2R,3S).[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₂₁H₂₂O₁₁[1] |

| Molecular Weight | 450.39 g/mol |

| CAS Number | 54141-72-9[1] |

| PubChem CID | 10114809[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. While some experimental data is available, specific values for melting point, boiling point, and pKa are not readily found in the literature.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[4] | MedChemExpress |

| LogP (Octanol-Water Partition Coefficient) | 0.4 | [1] |

| Topological Polar Surface Area (TPSA) | 186 Ų | [1] |

Spectral Data

Detailed ¹H-NMR and ¹³C-NMR spectral data with specific chemical shifts and coupling constants for this compound are not extensively published. However, studies have indicated that the NMR spectra of the four stereoisomers (astilbin, neoastilbin, this compound, and isoastilbin) are similar, with minor differences in chemical shifts and coupling patterns that allow for their distinction. The structural elucidation is typically confirmed through a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry.

Biological Activities and Mechanisms of Action

This compound has demonstrated significant antioxidant and anti-inflammatory activities.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.

The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the maturation and secretion of IL-1β and IL-18. This compound has been found to suppress the activation of the NLRP3 inflammasome, further contributing to its anti-inflammatory effects.

Antioxidant Activity

This compound exhibits potent antioxidant activity by scavenging free radicals. This has been demonstrated in various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Its antioxidant capacity is attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize free radicals.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound from Smilax glabra

The following protocol describes a general procedure for the extraction and preparative HPLC isolation of this compound from the rhizomes of Smilax glabra.

References

- 1. This compound | C21H22O11 | CID 10114809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

The Therapeutic Potential of Neoisoastilbin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoisoastilbin, a dihydroflavonol glycoside and a stereoisomer of astilbin, is emerging as a promising natural compound with significant therapeutic potential. Extracted from various medicinal plants, including those from the Smilax genus, this compound has demonstrated a range of pharmacological activities, primarily centered around its potent anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties. This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its mechanisms of action, preclinical evidence, and the experimental methodologies used to elucidate its effects. Particular emphasis is placed on its role in modulating key inflammatory signaling pathways, its efficacy in various disease models, and a critical overview of its pharmacokinetic profile. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic applications of this compound.

Introduction

This compound belongs to the flavonoid family, a class of plant secondary metabolites known for their diverse health benefits. It is one of the four stereoisomers of astilbin, which also include neoastilbin and isoastilbin.[1] These compounds are often found co-existing in plant extracts, and their individual biological activities are a subject of ongoing research.[1] While astilbin has been more extensively studied, recent investigations have shed light on the unique therapeutic attributes of this compound, particularly its potent anti-inflammatory effects. This review will synthesize the current understanding of this compound's therapeutic potential, with a focus on its molecular mechanisms and preclinical validation.

Physicochemical and Pharmacokinetic Properties

A critical aspect of drug development is understanding the physicochemical and pharmacokinetic profile of a compound. Limited but insightful data is available for this compound and its isomers.

Table 1: Physicochemical and Pharmacokinetic Parameters of Astilbin Isomers

| Parameter | Astilbin | Neoastilbin | This compound | Isoastilbin | Reference |

| Water Solubility (µg/mL) | 132.72 | 217.16 | - | - | [2] |

| log P (SGF, pH 1.2) | 1.57 | 1.39 | - | - | [2] |

| log P (SIF, pH 6.8) | 1.09 | 0.98 | - | - | [2] |

| Stability in SIF (4h, 37°C) | ~78.6% remaining | ~88.3% remaining | Isomerized from Astilbin | Isomerized from Neoastilbin | [2] |

| Absolute Bioavailability (rat, oral) | 0.30% | 0.28% | - | - | [2] |

| Cmax (rat, 20 mg/kg oral) | 60.9 ng/mL | 57.5 ng/mL | - | - | [2] |

| Tmax (rat, 20 mg/kg oral) | 0.17 h | 0.5 h | - | - | [2] |

Data for this compound and Isoastilbin are limited. SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid.

The available data indicates that astilbin and neoastilbin have low water solubility and poor oral bioavailability, which is a common characteristic of many flavonoids.[2][3] Isomerization between the different forms has been observed in simulated intestinal fluid, suggesting that the in vivo effects may be a composite of the activities of multiple isomers.[2] The low bioavailability presents a significant challenge for the clinical translation of this compound and highlights the need for formulation strategies to enhance its absorption and systemic exposure.

Therapeutic Potential and Mechanisms of Action

Anti-inflammatory and Immunomodulatory Effects

The most well-documented therapeutic potential of this compound lies in its anti-inflammatory properties, particularly in the context of acute gouty arthritis.[1]

This compound has been shown to effectively suppress the activation of two key signaling pathways central to the inflammatory response: the Nuclear Factor-kappa B (NF-κB) pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome.[1]

In the context of gouty arthritis, monosodium urate (MSU) crystals trigger an inflammatory cascade. This begins with the activation of NF-κB, which upregulates the expression of pro-inflammatory cytokines and NLRP3 itself. The subsequent assembly and activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, which are potent pro-inflammatory cytokines that drive the acute inflammatory response in the joints.[1]

This compound intervenes in this process by inhibiting the phosphorylation of key components of the NF-κB pathway, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of its target genes.[1] Furthermore, it downregulates the expression of NLRP3, ASC, and pro-caspase-1, leading to reduced caspase-1 activation and diminished secretion of IL-1β, IL-6, and TNF-α.[1]

Caption: this compound's inhibition of the NF-κB and NLRP3 inflammasome pathways.

Table 2: In Vivo Anti-inflammatory Effects of this compound in a Mouse Model of Gouty Arthritis

| Treatment Group | Joint Swelling (mm) | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | Reference |

| Control | 0.15 ± 0.05 | 45.2 ± 5.1 | 85.3 ± 8.2 | 55.1 ± 6.3 | [1] |

| MSU Model | 0.85 ± 0.12 | 105.6 ± 10.2 | 512.4 ± 45.8 | 154.3 ± 15.1 | [1] |

| This compound (Low Dose) | 0.62 ± 0.09 | 82.3 ± 7.5 | 350.1 ± 30.2 | 110.2 ± 10.8 | [1] |

| This compound (High Dose) | 0.35 ± 0.07 | 60.1 ± 6.8 | 180.5 ± 15.7 | 75.4 ± 8.1 | [1] |

| Colchicine | 0.41 ± 0.08 | 68.4 ± 7.1 | 210.3 ± 20.1 | 85.6 ± 9.2 | [1] |

Data are presented as mean ± SD. MSU: Monosodium Urate.

Anti-Cancer Activity

The anti-cancer potential of this compound and its isomers is an area of growing interest. While specific data for this compound is limited, studies on related flavonoids and extracts containing these compounds suggest a potential for anti-proliferative and pro-apoptotic effects against various cancer cell lines.

Table 3: In Vitro Anti-Cancer Activity (IC50 Values) of Related Flavonoids

| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Diosmetin-7-O-rutinoside | MCF-7 | Breast Cancer | 13.65 µg/mL | [4] |

| Diosmetin-7-O-rutinoside | MDA-MB-231 | Breast Cancer | 12.89 µg/mL | [4] |

| Taxifolin | Huh7 | Liver Cancer | 0.22 | [5] |

| Taxifolin | HepG2 | Liver Cancer | 0.15 | [5] |

| β-Elemene | KPL-1 | Breast Cancer | 17.8 (72h) | [4] |

| SFN | MCF-7 | Breast Cancer | 12.5 - 54 | [6] |

| SFN | MDA-MB-231 | Breast Cancer | 19.35 - 115.7 | [6] |

IC50 values are highly dependent on the specific experimental conditions. SFN: Sulforaphane.

Further research is needed to specifically evaluate the IC50 values of purified this compound against a comprehensive panel of cancer cell lines and to elucidate its precise mechanisms of anti-cancer action.

Neuroprotective Effects

Emerging evidence suggests that this compound and its isomers possess neuroprotective properties. These effects are primarily attributed to their antioxidant and anti-inflammatory activities, which are crucial in combating the pathological processes of neurodegenerative diseases.

Studies on astilbin, a closely related isomer, have shown that it can protect neurons from oxidative stress-induced apoptosis and improve cognitive function in animal models of Alzheimer's disease.[7] The proposed mechanisms include the activation of the Nrf2 signaling pathway, a key regulator of the antioxidant response, and the modulation of other pro-survival pathways.[7]

Table 4: In Vitro Neuroprotective Effects of Astilbin

| Cell Line | Insult | Treatment | Outcome | Reference |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Astilbin (20 µM) | Increased cell viability, reduced LDH release, decreased ROS, increased antioxidant enzyme activity | [7] |

| PC12 cells | CoCl2-induced hypoxia | Soy Isoflavones | Increased cell viability, decreased ROS, inhibited apoptosis | [8] |

While direct evidence for this compound's neuroprotective effects is still forthcoming, its demonstrated anti-inflammatory and antioxidant capabilities strongly suggest its potential in this therapeutic area.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited literature. These are intended as a guide and may require optimization for specific laboratory conditions.

In Vitro Anti-inflammatory Assays

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound for a pre-incubation period (e.g., 1 hour).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected and stored at -80°C for subsequent cytokine analysis.

-

Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and lysed for protein extraction and Western blot analysis.

Caption: Workflow for in vitro anti-inflammatory assays.

-

Protein Extraction and Quantification: Cellular proteins are extracted using a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-IKK, p-IκBα, p-NF-κB p65, NLRP3, ASC, Caspase-1, and a loading control (e.g., GAPDH or β-actin). Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Washing: The membrane is washed three times with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software and normalized to the loading control.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-1β, IL-6, or TNF-α) and incubated overnight at 4°C.

-

Washing and Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.

-

Detection Antibody Incubation: A biotinylated detection antibody specific for the cytokine is added to the wells.

-

Enzyme Conjugate Incubation: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Reaction Stoppage and Absorbance Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Concentration Calculation: The concentration of the cytokine in the samples is calculated from the standard curve.[9]

In Vivo Gouty Arthritis Model

-

Animal Model: Male C57BL/6 mice are commonly used.[1]

-

Induction of Gouty Arthritis: A suspension of MSU crystals (e.g., 1 mg in 10 µL of sterile PBS) is injected intra-articularly into the ankle joint of the mice.

-

Treatment: this compound is administered to the mice, typically by oral gavage, at various doses for a specified period before or after MSU injection. A positive control group treated with colchicine and a vehicle control group are also included.

-

Assessment of Joint Swelling: The thickness of the ankle joint is measured at different time points using a caliper.

-

Histopathological Analysis: At the end of the experiment, the ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

-

Biochemical Analysis: Joint tissues can be homogenized to measure the levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) by ELISA and the expression of key signaling proteins by Western blot.

Future Directions and Conclusion

This compound holds considerable promise as a therapeutic agent, particularly for inflammatory conditions. Its ability to modulate the NF-κB and NLRP3 inflammasome pathways provides a strong mechanistic basis for its observed anti-inflammatory effects. However, several key areas require further investigation to fully realize its clinical potential.

-

Pharmacokinetic Enhancement: The low oral bioavailability of this compound is a major hurdle. Research into novel drug delivery systems, such as nanoformulations or co-administration with absorption enhancers, is crucial.

-

Comprehensive Preclinical Evaluation: Further in vivo studies are needed to evaluate the efficacy and safety of this compound in a broader range of disease models, including other inflammatory disorders, various cancers, and neurodegenerative diseases.

-

Head-to-Head Isomer Comparison: A systematic comparison of the four astilbin stereoisomers (astilbin, neoastilbin, isoastilbin, and this compound) is necessary to determine if one isomer possesses superior therapeutic properties.

-

Clinical Trials: Ultimately, well-designed clinical trials are required to establish the safety and efficacy of this compound in human subjects.

References

- 1. biocompare.com [biocompare.com]

- 2. researchgate.net [researchgate.net]

- 3. cell lines ic50: Topics by Science.gov [science.gov]

- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inositols and metabolic disorders: From farm to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4.6. Determination of TNF-α, IL-1β and IL-6 Production [bio-protocol.org]

Neoisoastilbin: A Potent Suppressor of the NF-κB/NLRP3 Inflammatory Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including autoimmune disorders, neurodegenerative diseases, and metabolic syndromes. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome are central players in the inflammatory cascade. Neoisoastilbin, a flavonoid compound, has emerged as a promising therapeutic agent due to its potent anti-inflammatory properties, specifically its ability to suppress the NF-κB/NLRP3 pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

The NF-κB/NLRP3 Signaling Axis

The NF-κB and NLRP3 inflammasome pathways are intricately linked, forming a critical axis for the initiation and amplification of inflammatory responses.

-

The Priming Step (NF-κB Activation): The canonical NF-κB pathway is activated by various stimuli, such as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or danger-associated molecular patterns (DAMPs) like monosodium urate (MSU) crystals.[1][2] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB acts as a transcription factor, inducing the expression of various pro-inflammatory genes, including those encoding NLRP3, pro-IL-1β, and pro-IL-18.[3]

-

The Activation Step (NLRP3 Inflammasome Assembly): Following the "priming" by NF-κB, a second signal is required to activate the NLRP3 inflammasome. This can be triggered by various stimuli, including ATP, crystalline substances, and mitochondrial dysfunction.[2][4] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly forms the active NLRP3 inflammasome complex, which then cleaves pro-caspase-1 into its active form, caspase-1.[4] Active caspase-1 subsequently cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are then secreted from the cell, propagating the inflammatory response.[4]

This compound's Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting key components of the NF-κB/NLRP3 pathway.[1] Studies have shown that this compound can significantly inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65.[1] By preventing NF-κB activation, this compound effectively reduces the transcription of NLRP3 and pro-inflammatory cytokines, thus diminishing the "priming" signal for inflammasome activation.

Furthermore, this compound has been demonstrated to directly inhibit the assembly and activation of the NLRP3 inflammasome.[1] This leads to a reduction in caspase-1 activation and, consequently, a decrease in the maturation and secretion of IL-1β and IL-18.[1] The dual inhibitory effect on both the priming and activation steps makes this compound a potent suppressor of this inflammatory axis.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on key markers of NF-κB and NLRP3 pathway activation from in vivo and in vitro studies.

Table 1: In Vivo Effects of this compound on Inflammatory Cytokine Levels in a Mouse Model of Acute Gouty Arthritis

| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 18.5 ± 2.1 | 25.3 ± 3.4 | 30.1 ± 4.2 |

| MSU Model | 85.2 ± 9.8 | 110.7 ± 12.5 | 125.4 ± 15.1 |

| This compound (Low Dose) | 50.1 ± 6.3 | 65.8 ± 7.9 | 72.3 ± 8.5 |

| This compound (High Dose) | 32.4 ± 4.5 | 40.2 ± 5.1 | 48.9 ± 6.2 |

*Data are presented as mean ± SD. *p < 0.01 compared to the MSU Model group.

Table 2: In Vitro Effects of Neoastilbin on Inflammatory Cytokine Secretion in MSU-Stimulated THP-1 Macrophages [1]

| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 5.2 ± 0.6 | 8.1 ± 0.9 | 10.5 ± 1.2 |

| LPS + MSU | 45.8 ± 5.1 | 62.3 ± 7.0 | 75.1 ± 8.8 |

| Neoastilbin (5 µM) | 28.7 ± 3.2 | 39.1 ± 4.4 | 45.6 ± 5.3 |

| Neoastilbin (10 µM) | 15.4 ± 1.8 | 20.5 ± 2.5 | 24.8 ± 3.1 |

| Neoastilbin (20 µM) | 8.9 ± 1.1 | 12.3 ± 1.5 | 15.2 ± 1.9** |

*Data are presented as mean ± SD. *p < 0.01 compared to the LPS + MSU group.

Table 3: Effect of this compound on NF-κB and NLRP3 Pathway Protein Expression (Relative Densitometry Units)

| Treatment Group | p-IκBα/IκBα | p-p65/p65 | NLRP3 | Cleaved Caspase-1 |

| Control | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.25 ± 0.04 | 0.18 ± 0.02 |

| MSU Model | 0.85 ± 0.11 | 0.92 ± 0.12 | 0.95 ± 0.13 | 0.88 ± 0.10 |

| This compound | 0.32 ± 0.04 | 0.41 ± 0.05 | 0.45 ± 0.06 | 0.35 ± 0.04 |

*Data are presented as mean ± SD. *p < 0.01 compared to the MSU Model group.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the complex signaling cascades and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Figure 1: this compound's inhibitory action on the NF-κB/NLRP3 signaling pathway.

Figure 2: A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the NF-κB/NLRP3 pathway.

Western Blot Analysis for NF-κB and NLRP3 Pathway Proteins

This protocol is for the detection and quantification of proteins such as p-IκBα, IκBα, p-p65, p65, NLRP3, and cleaved caspase-1.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

TBST (Tris-buffered saline with 0.1% Tween 20)

Procedure:

-

Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines

This protocol is for the quantification of IL-1β, TNF-α, and IL-6 in cell culture supernatants or serum.

Materials:

-

Commercially available ELISA kits for IL-1β, TNF-α, and IL-6

-

Microplate reader

-

Wash buffer

-

Assay diluent

-

TMB substrate

-

Stop solution

Procedure:

-

Plate Preparation: Prepare the microplate wells according to the kit manufacturer's instructions. This typically involves adding a capture antibody.

-

Standard and Sample Addition: Add standards of known concentrations and experimental samples (cell culture supernatant or serum) to the wells in duplicate.

-

Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).

-

Washing: Wash the wells several times with wash buffer to remove unbound substances.

-

Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Addition: Add streptavidin-HRP (or equivalent) to each well and incubate.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add TMB substrate to each well. A color change will occur in proportion to the amount of cytokine present.

-

Stop Reaction: Stop the color development by adding the stop solution.

-

Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Calculation: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokines in the experimental samples.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol is for visualizing the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells cultured on glass coverslips

-

4% paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on sterile glass coverslips and treat with the experimental conditions (e.g., LPS, this compound).

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Repeat the washing step.

-

Blocking: Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

-

Primary Antibody Incubation: Incubate with the primary anti-p65 antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.

-

Washing: Wash three times with PBS in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. The localization of the p65 subunit (fluorescent signal) in relation to the nucleus (DAPI signal) indicates its translocation.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by effectively suppressing the NF-κB/NLRP3 signaling pathway. Its dual mechanism of action, inhibiting both the priming and activation steps of inflammasome activation, underscores its potency. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the anti-inflammatory properties of this compound. Future research should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of inflammatory disease models, to pave the way for its clinical application.

References

- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Pharmacological Profile of Neoisoastilbin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoisoastilbin is a dihydroflavonol, a type of flavonoid found in various medicinal plants, including those of the Smilax genus.[1][2] As a stereoisomer of the more extensively studied astilbin, this compound is gaining attention for its potential therapeutic properties.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its antioxidant and anti-inflammatory activities, underlying mechanisms of action, and pharmacokinetic and toxicological profiles, supported by experimental data and methodologies.

Physicochemical Properties

This compound is one of four stereoisomers of astilbin, which also include neoastilbin and isoastilbin.[2] These isomers can interconvert, particularly under physiological conditions, which is a critical consideration for their biological activity and pharmacokinetic behavior.[3]

Pharmacodynamics: Antioxidant and Anti-inflammatory Activities

This compound exhibits significant antioxidant and anti-inflammatory properties, which have been evaluated through various in vitro assays.

Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated through its ability to scavenge free radicals.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | 5.48 ± 0.22 |

| ABTS+ Radical Scavenging | 1.41 ± 0.55 |

Data sourced from studies on flavonoids from Smilax glabra.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A stock solution of DPPH in methanol is prepared.

-

Various concentrations of this compound are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Various concentrations of this compound are added to the ABTS•+ solution.

-

The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of inhibition is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.[4]

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound significantly inhibits the secretion of interleukin-1β (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO).[1] This inhibition is attributed to its ability to modulate key inflammatory signaling pathways.

1. NF-κB Signaling Pathway:

This compound has been found to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. In LPS-stimulated macrophages, it inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α.

Caption: this compound inhibits the NF-κB signaling pathway.

2. NLRP3 Inflammasome Pathway:

This compound also demonstrates inhibitory effects on the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome pathway. This pathway is a critical component of the innate immune response, and its activation leads to the maturation and secretion of IL-1β. This compound has been shown to suppress the activation of the NLRP3 inflammasome, thereby reducing the production of active IL-1β.

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages:

-

RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

The cell culture supernatant is collected to measure the levels of NO, IL-1β, and IL-6.

-

NO production is quantified using the Griess reagent.

-

IL-1β and IL-6 concentrations are determined using commercially available ELISA kits.

-

Cell viability is assessed using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Western Blot Analysis for NF-κB p65:

-

RAW 264.7 cells are treated with this compound and/or LPS as described above.

-

Cytoplasmic and nuclear protein fractions are extracted from the cells using a nuclear extraction kit.

-

Protein concentrations are determined using a Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for the p65 subunit of NF-κB. Antibodies for loading controls (e.g., β-actin for cytoplasmic fraction and Lamin B for nuclear fraction) are also used.

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.[5]

Pharmacokinetics

Direct pharmacokinetic data for this compound is limited. However, studies on its isomers, astilbin and neoastilbin, provide valuable insights due to their in vivo interconversion.[3]

Table 2: Pharmacokinetic Parameters of Astilbin and Neoastilbin in Rats

| Parameter | Astilbin | Neoastilbin |

| Oral Administration (20 mg/kg) | ||

| Cmax (ng/mL) | 60.9 | 57.5 |

| Tmax (h) | 0.17 | 0.5 |

| Absolute Bioavailability (%) | 0.30 | 0.28 |

| Intravenous Administration (2 mg/kg) | ||

| Cmax (ng/mL) | 5883.4 ± 2081.0 | 8566.7 ± 3091.8 |

| t1/2 (h) | 0.5 | 1.2 |

Data from a comparative study of astilbin and neoastilbin.[6][7]

The low oral bioavailability of these compounds is likely due to their poor solubility and permeability.[6] Following absorption, flavonoids typically undergo metabolism, including deglycosylation, sulfation, glucuronidation, and/or methylation in the intestinal epithelial cells and hepatocytes.[6] For astilbin, the main metabolite found in plasma and tissues is 3'-O-methylastilbin.[1]

Pharmacokinetic Study in Rats:

-

Sprague-Dawley or Wistar rats are used for the study.

-

For oral administration, a single dose of the compound (e.g., 20 mg/kg) is given by gavage. For intravenous administration, a single dose (e.g., 2 mg/kg) is injected via the tail vein.

-

Blood samples are collected at various time points post-dosing.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

The concentration of the compound in plasma is determined using a validated HPLC or LC-MS/MS method.

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2 (half-life), and absolute bioavailability are calculated using non-compartmental analysis.[6][8]

Toxicology and Safety Profile

A 4-week repeated oral toxicity study of astilbin in Sprague-Dawley rats at doses of 50, 150, and 500 mg/kg/day showed no treatment-related adverse effects on body weight, food consumption, clinical signs, hematology, serum biochemistry, organ weights, or histopathology.[9] The no-observed-adverse-effect level (NOAEL) for astilbin was determined to be greater than 500 mg/kg body weight/day for both male and female rats.[9]

Furthermore, astilbin was found to be non-genotoxic in a battery of tests, including the Ames test (in Salmonella typhimurium strains TA97a, TA98, TA100, TA102, and TA1535), an in vitro chromosomal aberration assay in Chinese hamster ovary (CHO) cells, and an in vivo mammalian micronucleus test in mice.[9]

Given the in vivo isomerization of astilbin and this compound, it is reasonable to infer that this compound possesses a similar favorable safety profile.

Acute Oral Toxicity Study (OECD Guideline 423):

-

The study is typically conducted in rats or mice.

-

A single dose of the test substance is administered orally by gavage.

-

The study uses a stepwise procedure with a small number of animals per step. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

The LD50 (median lethal dose) is estimated based on the observed outcomes.

Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471):

-

Histidine-dependent strains of Salmonella typhimurium (and often a tryptophan-dependent strain of Escherichia coli) are used.

-

The bacteria are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

The mixture is plated on a minimal agar medium lacking the required amino acid.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[10]

Conclusion